molecular formula C9H13BrClNO B1461298 1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride CAS No. 1171612-59-1

1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride

Cat. No. B1461298
CAS RN: 1171612-59-1
M. Wt: 266.56 g/mol
InChI Key: HWDQDOJCFVFAQC-UHFFFAOYSA-N
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Description

“1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C9H13BrClNO. Its molecular weight is 266.56 . It’s a specialty product used in proteomics research .

Scientific Research Applications

Metabolism and Pharmacokinetics

Research on related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), reveals insights into the metabolism of brominated and methoxylated phenethylamines. These studies are crucial for understanding the pharmacokinetics and toxicology of substances structurally related to "1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride." For example, a study on the in vivo metabolism of 2C-B in rats identified several metabolites, demonstrating complex metabolic pathways, including deamination, oxidation, and acetylation (Kanamori et al., 2002).

Synthesis of Pharmaceutical Compounds

The synthesis of novel pharmaceuticals often involves intermediates like "1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride." For instance, the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride demonstrates the utility of related compounds in creating therapeutic agents with potentially enhanced efficacy and reduced side effects (Tan Bin, 2011).

Environmental and Toxicological Studies

Investigations into the environmental behavior and toxicological impact of brominated and methoxylated compounds are essential for assessing their safety and ecological effects. Research on the dechlorination of methoxychlor, a pesticide with a structural resemblance to "1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride," highlights the environmental persistence and transformation of such chemicals (Satsuma & Masuda, 2012).

Chemical Synthesis and Characterization

properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c1-6(11)7-3-4-9(12-2)8(10)5-7;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDQDOJCFVFAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-methoxyphenyl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.